molecular formula C24H22N2O4S B2772291 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922061-56-1

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2772291
CAS No.: 922061-56-1
M. Wt: 434.51
InChI Key: BZIWLGWQEOQILN-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-26-21-8-4-5-9-23(21)30-22-13-11-18(15-20(22)24(26)27)25-31(28,29)19-12-10-16-6-2-3-7-17(16)14-19/h4-5,8-15,25H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIWLGWQEOQILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are mediated by dopamine.

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in reward, motivation, and other aspects of behavior and cognition. The exact downstream effects can vary depending on the specific location and context within the CNS.

Biological Activity

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the dibenzo[b,f][1,4]oxazepin class and features a sulfonamide group. Its structural complexity allows for diverse interactions with biological macromolecules.

PropertyValue
Chemical FormulaC₁₈H₁₉N₃O₃S
Molecular Weight341.42 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor , affecting various metabolic pathways. For instance, the sulfonamide moiety is known to inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl) exhibit significant antimicrobial activity. For example, structural analogs have shown potent antigiardial effects against Giardia lamblia, suggesting potential applications in treating parasitic infections .

Antiviral Activity

Research has demonstrated that related compounds possess antiviral properties. A study on dibenzoxazepin derivatives revealed their ability to inhibit viral replication during the entry phase of infection. This suggests that N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl) could be explored for its antiviral potential against various viruses .

Case Study 1: Antiviral Effects

A study investigating the antiviral effects of dibenzoxazepin derivatives found that certain compounds effectively reduced viral load during early infection stages. The mechanism involved blocking viral entry into host cells. Although specific data on N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl) was not provided, the structural similarities suggest it may exhibit comparable activity .

Case Study 2: Antigiardial Activity

In another investigation focusing on antigiardial activity, derivatives of dibenzoxazepin were tested against Giardia lamblia. The results indicated a significant reduction in parasite viability at micromolar concentrations. This highlights the potential for developing new treatments for giardiasis using compounds from this chemical class .

Research Findings

Recent literature emphasizes the need for further exploration of the biological activities associated with this compound. Key findings include:

  • Antimicrobial Activity : Related compounds have shown efficacy against various pathogens.
  • Antiviral Potential : Similar structures have demonstrated inhibition of viral replication.
  • Mechanistic Insights : The sulfonamide group may play a crucial role in modulating enzyme activity.

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